Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

NMR spectroscopy structural confirmation pyrrole formylation

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) is a trisubstituted pyrrole derivative bearing a reactive 5-formyl group, 2,4-dimethyl substitution, and a methyl propanoate side–chain at the 3–position. It is classified under 1H-pyrrole-3-propanoic acid derivatives and exhibits the molecular formula C₁₁H₁₅NO₃ (M.Wt 209.24 g·mol⁻¹).

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 18818-25-2
Cat. No. B015337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
CAS18818-25-2
Synonyms5-Formyl-2,4-dimethyl-pyrrole-3-propionic Acid Methyl Ester; 
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)OC)C)C=O
InChIInChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3
InChIKeyICSYWXKWNBYRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2): Baseline Identity for Procurement Specification


Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) is a trisubstituted pyrrole derivative bearing a reactive 5-formyl group, 2,4-dimethyl substitution, and a methyl propanoate side–chain at the 3–position. It is classified under 1H-pyrrole-3-propanoic acid derivatives and exhibits the molecular formula C₁₁H₁₅NO₃ (M.Wt 209.24 g·mol⁻¹) [1]. The compound is a yellow crystalline solid at ambient temperature (m.p. 123–124 °C) and is soluble in chlorinated solvents such as chloroform . Its structural identity is confirmed by characteristic ¹H NMR signals: the formyl proton resonates at δ 9.8 ppm, the methoxy group at δ 3.6 ppm, and the pyrrole methyl groups in the range δ 2.1–2.5 ppm [2].

Why In-Class Pyrrole-3-propanoate Analogs Cannot Substitute Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) in Regioselective Porphyrin Synthesis


Pyrrole-3-propanoate esters are widely applied as building blocks in tetrapyrrole synthesis; however, the simultaneous presence of a free 5-formyl group, a C3‑propanoate ester of the correct chain length, and the specific ester (methyl) is essential for regiocontrolled MacDonald condensations and subsequent functional‑group interconversions [1]. Removal or shortening of the formyl appendage eliminates the critical aldehyde condensation partner, while replacement of the methyl ester with the free acid alters hydrogen‑bonding networks that govern pyrrole pre‑organization in solution, leading to different dimerization behavior and markedly different reactivity in porphyrinogen assembly [2]. These structure‑dependent properties mean that a generic “pyrrole‑propanoate” cannot be interchanged without re‑engineering the entire synthetic route.

Quantitative Differentiation Evidence for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) Versus Closest Analogs


Formyl ¹H NMR Resonance as an Unambiguous Identity Marker Versus Des‑Formyl Analog Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 54474-51-0)

The target compound displays a diagnostic ¹H NMR signal for the aldehyde proton at δ 9.8 ppm (CDCl₃), which is completely absent in the des‑formyl analog methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 54474-51-0) [1]. The formyl group also introduces a second carbonyl IR stretch (expected ≈1660–1680 cm⁻¹, not observed in the des‑formyl analog) and increases the molecular mass by 28.01 Da (C₁₁H₁₅NO₃, 209.24 g·mol⁻¹ vs. C₁₀H₁₅NO₂, 181.23 g·mol⁻¹) [1].

NMR spectroscopy structural confirmation pyrrole formylation

Methyl Ester Versus Free Acid: Hydrogen‑Bonding Architecture Determines Solution‑Phase Dimerization Behavior

Nuclear Overhauser effect ¹H NMR studies demonstrate that methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) preferentially adopts an intramolecularly hydrogen‑bonded syn‑Z conformation in solution, whereas the corresponding free acid (CAS 1133-96-6) forms intermolecular hydrogen‑bonded homodimers in non‑polar solvents [1]. This conformational divergence directly impacts the pyrrole’s pre‑organization for subsequent macrocyclization steps.

supramolecular chemistry hydrogen bonding pyrrole pre‑organization

Propanoate Side‑Chain Length Is Required for MacDonald Porphyrin Assembly; Shorter‑Chain Acetate Analog (CAS 52513-48-1) Is Not a Drop‑In Replacement

In the established MacDonald route to tricarboxylic porphyrins, the C3‑propanoate ester of the target compound provides the exact two‑carbon spacer required for regioselective cyclization; the corresponding acetic acid analog 2-(5‑formyl‑2,4‑dimethyl‑1H‑pyrrol‑3‑yl)acetic acid (CAS 52513-48-1) lacks one methylene unit (C₉H₁₁NO₃, Δ = –CH₂–, –14.02 Da) and consequently alters the geometry of the biladiene intermediate, leading to different cyclization regiochemistry [1].

porphyrin synthesis MacDonald condensation side‑chain engineering

Melting Point as a Practical Purity and Handling Indicator Versus the Free Acid (CAS 1133-96-6)

The target compound exhibits a sharp melting point of 123–124 °C (yellow crystalline solid), which is substantially higher than the melting range reported for the free acid analog 3-(5‑formyl‑2,4‑dimethyl‑1H‑pyrrol‑3‑yl)propanoic acid (CAS 1133-96-6; typical m.p. < 100 °C based on vendor specifications) . The narrow melting range and crystallinity facilitate straightforward purification by recrystallization and enable melting‑point depression assays as a rapid in‑house identity check.

physicochemical characterization melting point solid‑state purity

Lot‑Specific Analytical Traceability: 95%+ Purity with Batch‑Level NMR, HPLC, and GC Documentation

Commercial sourcing from Bidepharm provides standard purity ≥ 95% (HPLC) for CAS 18818-25-2, accompanied by batch‑specific NMR, HPLC, and GC reports . In contrast, several alternative suppliers of the des‑formyl analog (CAS 54474-51-0) list purity without specifying the analytical method or providing multi‑technique batch data, increasing the risk of unidentified impurities in subsequent synthetic steps . The availability of orthogonal purity assays (HPLC + GC) reduces the probability of co‑eluting impurities remaining undetected.

quality control batch traceability analytical certification

Validated Application Scenarios for Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate (CAS 18818-25-2) Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Tricarboxylic Porphyrins via the MacDonald [2+2] Route

The target compound serves as the essential Southern‑hemisphere pyrrole building block in the MacDonald condensation because its 5‑formyl group enables Schiff‑base formation while the C3‑methyl propanoate provides the correct two‑carbon spacer for subsequent cyclization [1]. The intramolecular hydrogen‑bonded conformation of the methyl ester accelerates condensation relative to the dimer‑forming free acid, leading to higher yields of the desired biladiene intermediate [2]. This application is documented in the total synthesis of protoporphyrin‑XIII and mesoporphyrin‑XIII dimethyl esters [1].

Preparation of Coproporphyrinogen Oxidase Substrate Analogues for Heme Biosynthesis Studies

Because the propanoate ester length precisely matches that of natural coproporphyrinogen‑III side chains, the compound is used to construct substrate analogues for probing coproporphyrinogen oxidase (EC 1.3.3.3) specificity [1]. Substitution with the shorter‑chain acetate analog alters recognition by the enzyme’s active site, as demonstrated in comparative metabolism studies [1][2].

Building Block for Singlet‑Oxygen Quenching Conjugates After Ester Hydrolysis

Controlled hydrolysis of the methyl ester yields the free acid (CAS 1133-96-6), which has demonstrated utility as a singlet‑oxygen quencher in photooxidation studies . The methyl ester serves as a stable, crystalline storage form that can be quantitatively hydrolyzed immediately before use, avoiding the handling and storage challenges of the hygroscopic free acid.

Quality‑Controlled Intermediate for Multi‑Step Medicinal Chemistry Campaigns Requiring Pyrrole Aldehyde Handles

The batch‑level NMR, HPLC, and GC certification (≥ 95% purity) makes this compound suitable as a key intermediate in library synthesis where the formyl group is used for reductive amination, Knoevenagel condensation, or Grignard addition, and where downstream impurity tracing to the pyrrole building block is mandatory for IND‑enabling studies.

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